molecular formula C8H8N2O B3052278 N-(pyridin-2-yl)prop-2-enamide CAS No. 40000-69-9

N-(pyridin-2-yl)prop-2-enamide

Cat. No. B3052278
CAS RN: 40000-69-9
M. Wt: 148.16 g/mol
InChI Key: ZUKUBTGXSHTDHA-UHFFFAOYSA-N
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Description

“N-(pyridin-2-yl)prop-2-enamide” is a synthetic compound with the CAS Number: 40000-69-9 . It has a molecular weight of 148.16 and its IUPAC name is N-(2-pyridinyl)acrylamide . It is a solid substance stored under an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of N-(pyridin-2-yl)prop-2-enamide involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . The compound is formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .


Molecular Structure Analysis

The molecular structure of N-(pyridin-2-yl)prop-2-enamide is represented by the linear formula C8H8N2O . The Inchi Code for the compound is 1S/C8H8N2O/c1-2-8(11)10-7-5-3-4-6-9-7/h2-6H,1H2,(H,9,10,11) .


Chemical Reactions Analysis

N-(pyridin-2-yl)prop-2-enamide reacts with ethylene to form a fluorescent copolymer . This reaction is activated by radiation and has a high quantum yield of fluorescence , making it useful for the detection of ethylene .


Physical And Chemical Properties Analysis

N-(pyridin-2-yl)prop-2-enamide is a solid substance . It is stored under an inert atmosphere at 2-8°C . The compound has a molecular weight of 148.16 and its linear formula is C8H8N2O .

Scientific Research Applications

Chemical Synthesis

“N-(pyridin-2-yl)prop-2-enamide” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . This compound is formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions .

Pharmaceutical Applications

N-(pyridin-2-yl)amides, including “N-(pyridin-2-yl)prop-2-enamide”, have received great attention in recent years due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .

Synthesis of N-Heterocycles

A preliminary synthetic application of N-(pyridin-2-yl)imidates, which can be derived from “N-(pyridin-2-yl)prop-2-enamide”, was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .

Anti-Fibrotic Activity

Compounds containing N-(pyridin-2-yl)amides, such as “N-(pyridin-2-yl)prop-2-enamide”, have shown anti-fibrotic activity in various models of hepatic fibrosis .

Ultrasonic Studies

The density, viscosity, and ultrasonic velocity of “N-(pyridin-2-yl)prop-2-enamide” in a solution of ethanol have been studied with different concentrations . This can provide valuable information about the molecular interactions of this compound.

Material Science

“N-(pyridin-2-yl)prop-2-enamide” is used in material science for the synthesis of novel materials. Its properties such as density, viscosity, and ultrasonic velocity are important parameters in material synthesis .

Mechanism of Action

Target of Action

The primary targets of N-(pyridin-2-yl)prop-2-enamide are currently unknown

Mode of Action

It is known that n-(pyridin-2-yl)amides can be formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ function or activity.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(pyridin-2-yl)prop-2-enamide. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Other environmental factors such as pH, presence of other molecules, and cellular conditions could also potentially influence the compound’s action and efficacy.

Safety and Hazards

The safety information for N-(pyridin-2-yl)prop-2-enamide includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The compound is labeled with the GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

N-pyridin-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-8(11)10-7-5-3-4-6-9-7/h2-6H,1H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKUBTGXSHTDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432779
Record name 2-Propenamide, N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-yl)prop-2-enamide

CAS RN

40000-69-9
Record name 2-Propenamide, N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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